molecular formula C22H22N2O2 B2853498 3-Phenyl-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one CAS No. 2034445-57-1

3-Phenyl-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2853498
CAS No.: 2034445-57-1
M. Wt: 346.43
InChI Key: KQBGOYNMMKTQQM-UHFFFAOYSA-N
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Description

3-Phenyl-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a quinoline moiety linked to a pyrrolidine ring, which is further connected to a phenyl group via a propanone chain

Future Directions

The future directions for “3-Phenyl-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one” could involve further exploration of its synthesis methods and potential applications. The development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats could be a promising direction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Quinolin-2-yloxy Intermediate: This involves the reaction of quinoline with an appropriate halogenated compound to introduce the oxy group.

    Pyrrolidine Ring Formation: The intermediate is then reacted with a pyrrolidine derivative under controlled conditions to form the pyrrolidin-1-yl linkage.

    Final Coupling: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the propanone chain is attached to the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine moieties.

    Reduction: Reduction reactions can be performed on the carbonyl group of the propanone chain.

    Substitution: The quinoline and phenyl rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation Products: Quinoline N-oxide derivatives.

    Reduction Products: Alcohol derivatives of the propanone chain.

    Substitution Products: Various substituted quinoline and phenyl derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and synthetic methodologies.

Biology and Medicine:

  • Potential applications in drug discovery and development due to its structural complexity and biological activity.
  • Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Applied in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one involves its interaction with various molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The pyrrolidine ring may interact with protein targets, affecting their function. The compound’s overall structure allows it to engage in multiple pathways, making it a versatile molecule in biological systems.

Comparison with Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety.

    Pyrrolidine Derivatives: Compounds such as nicotine and proline contain the pyrrolidine ring.

    Phenylpropanone Derivatives: Compounds like amphetamine and methamphetamine have similar structural features.

Uniqueness: 3-Phenyl-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one is unique due to its combination of three distinct moieties: quinoline, pyrrolidine, and phenylpropanone. This structural complexity provides it with a wide range of chemical reactivity and potential biological activity, distinguishing it from simpler analogs.

Properties

IUPAC Name

3-phenyl-1-(3-quinolin-2-yloxypyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c25-22(13-10-17-6-2-1-3-7-17)24-15-14-19(16-24)26-21-12-11-18-8-4-5-9-20(18)23-21/h1-9,11-12,19H,10,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBGOYNMMKTQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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